molecular formula C26H23N3O5S B2574690 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-02-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2574690
CAS No.: 901265-02-9
M. Wt: 489.55
InChI Key: GOGRBOYSPOJTOY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H23N3O5S and its molecular weight is 489.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Analogues and Pharmacological Activity

This compound belongs to a class of biologically active molecules that often retain activity when an aromatic ring is replaced by an isosteric and/or isoelectronic aromatic ring. The research into these molecules, including various analogues, aims at understanding their potential carcinogenicity and other biological activities based on their chemical structure and interactions. For instance, studies have explored the synthesis and evaluation of thiophene analogues of known carcinogens, assessing their potential carcinogenicity in vitro, which indirectly relates to the chemical structure and reactivity of compounds similar to the one (Ashby et al., 1978).

Environmental Impact and Removal Techniques

Compounds with complex structures, including those with N-amine and carboxyl groups, have been studied for their environmental persistence and removal techniques. For instance, sulfamethoxazole, a compound with a somewhat related functional group composition, has been reviewed for its contamination and removal from aqueous solutions using cleaner techniques, highlighting the importance of sustainable technology development for environmental protection (Prasannamedha & Kumar, 2020).

Synthesis and Impurities in Pharmaceutical Compounds

The synthesis of pharmaceutical compounds and the analysis of their impurities are critical for drug development and safety. Research into the synthesis of omeprazole and the impurities in proton pump inhibitors provides insights into methods that could potentially be applied to the synthesis and purification of the compound , ensuring its pharmaceutical efficacy and safety (Saini et al., 2019).

Inhibitory Effects on Cytochrome P450 Isoforms

The selectivity and potency of chemical inhibitors on cytochrome P450 isoforms in human liver microsomes have been extensively reviewed. This research is relevant to understanding how compounds similar to "N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide" might interact with the liver's drug-metabolizing enzymes, influencing drug efficacy and safety profiles (Khojasteh et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c1-31-19-9-6-16(7-10-19)24-26(29-25(28-24)17-4-3-5-20(12-17)32-2)35-14-23(30)27-18-8-11-21-22(13-18)34-15-33-21/h3-13H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGRBOYSPOJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.